molecular formula C26H25N5O2 B12725497 Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- CAS No. 131604-12-1

Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-

Cat. No.: B12725497
CAS No.: 131604-12-1
M. Wt: 439.5 g/mol
InChI Key: UAZYYPPDWMSDFN-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-2-phenyl-3(4H)-quinazolinone with 4-aminobenzoyl chloride, followed by the introduction of the piperazine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-2-phenyl-3(4H)-quinazolinone share structural similarities.

    Piperazine Derivatives: Other piperazine-based compounds with different substituents.

Uniqueness

The uniqueness of Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- lies in its specific combination of the quinazolinone and piperazine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

131604-12-1

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

3-[4-(4-methylpiperazine-1-carbonyl)anilino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H25N5O2/c1-29-15-17-30(18-16-29)25(32)20-11-13-21(14-12-20)28-31-24(19-7-3-2-4-8-19)27-23-10-6-5-9-22(23)26(31)33/h2-14,28H,15-18H2,1H3

InChI Key

UAZYYPPDWMSDFN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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